molecular formula C20H17N3OS2 B4812229 1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone

1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone

Cat. No.: B4812229
M. Wt: 379.5 g/mol
InChI Key: RGBOLPRIYVVLJQ-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone is a complex organic compound featuring an indole ring system, a thiadiazole moiety, and a phenyl group. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the thiadiazole ring to produce corresponding thiosemicarbazones.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Thiosemicarbazones.

  • Substitution: Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in cellular processes, leading to the inhibition or activation of these pathways. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other indole derivatives and thiadiazole-containing compounds. Similar compounds include:

  • Indole-3-carboxylic acid derivatives: These compounds share the indole core but differ in their functional groups.

  • Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents or core structures.

Uniqueness: What sets 1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone apart is its combination of the indole and thiadiazole rings, which provides a unique chemical scaffold for further modifications and applications.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-12-17(15-10-6-7-11-16(15)21-12)18(24)19(14-8-4-3-5-9-14)26-20-23-22-13(2)25-20/h3-11,19,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBOLPRIYVVLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)SC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone
Reactant of Route 2
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone
Reactant of Route 3
Reactant of Route 3
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone
Reactant of Route 4
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone
Reactant of Route 5
Reactant of Route 5
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone
Reactant of Route 6
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylethanone

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